molecular formula C23H19N3O6 B11115209 4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate

4-[(E)-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate

Cat. No.: B11115209
M. Wt: 433.4 g/mol
InChI Key: ORPLJSZGGRIEDU-ZVHZXABRSA-N
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Description

4-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}-2-NITROPHENYL 4-METHOXYBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazone linkage, a nitro group, and a methoxybenzoate ester. These functional groups contribute to its reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}-2-NITROPHENYL 4-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 3-methylbenzoyl hydrazine with 2-nitrobenzaldehyde to form the hydrazone intermediate. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}-2-NITROPHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The hydrazone linkage can be reduced to a hydrazine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the methoxy group can produce various derivatives with different functional groups.

Scientific Research Applications

4-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}-2-NITROPHENYL 4-METHOXYBENZOATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}-2-NITROPHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The hydrazone linkage and nitro group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}-2-NITROPHENYL 4-ETHOXYBENZOATE: Similar structure but with an ethoxy group instead of a methoxy group.

    4-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}-2-NITROPHENYL 4-HYDROXYBENZOATE: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of 4-{[(E)-2-(3-METHYLBENZOYL)HYDRAZONO]METHYL}-2-NITROPHENYL 4-METHOXYBENZOATE lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the methoxy group, in particular, can influence its solubility and interaction with other molecules, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C23H19N3O6

Molecular Weight

433.4 g/mol

IUPAC Name

[4-[(E)-[(3-methylbenzoyl)hydrazinylidene]methyl]-2-nitrophenyl] 4-methoxybenzoate

InChI

InChI=1S/C23H19N3O6/c1-15-4-3-5-18(12-15)22(27)25-24-14-16-6-11-21(20(13-16)26(29)30)32-23(28)17-7-9-19(31-2)10-8-17/h3-14H,1-2H3,(H,25,27)/b24-14+

InChI Key

ORPLJSZGGRIEDU-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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